molecular formula C19H21N5O3 B2641161 4-methyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941973-14-4

4-methyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2641161
CAS No.: 941973-14-4
M. Wt: 367.409
InChI Key: HTQUZXOCALOYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a potent and selective ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, with high affinity for PIM1. The PIM kinase family are serine/threonine kinases that play a critical role in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with tumorigenesis and treatment resistance in various hematological malignancies and solid tumors. This compound exerts its research value by selectively blocking PIM1 kinase activity, thereby inducing apoptosis and inhibiting proliferation in cancer cell lines. Its specific pyrazolopyridazine scaffold is designed for high potency and selectivity, making it a valuable chemical probe for dissecting the complex signaling pathways in which PIM1 is involved, such as those downstream of JAK/STAT. Research utilizing this inhibitor is primarily focused on oncology and hematology , investigating mechanisms of cancer cell survival and exploring potential therapeutic strategies, particularly in contexts where PIM1 expression confers a survival advantage. The role of PIM kinases in hematologic cancers and their interaction with other oncogenic pathways underscores the significance of this compound as a tool for target validation and preclinical research.

Properties

IUPAC Name

4-methyl-1-(2-methylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-13-5-3-4-6-16(13)24-18-15(11-20-24)14(2)21-23(19(18)26)12-17(25)22-7-9-27-10-8-22/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQUZXOCALOYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H18N4O2
  • Molecular Weight : 286.33 g/mol

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that specific pyrazole compounds exhibited a synergistic effect when combined with doxorubicin, enhancing cytotoxicity significantly in resistant cancer cells .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. Research indicates that compounds with similar structures can act as selective COX-II inhibitors, reducing inflammation without significant gastrointestinal side effects .

The biological activity of this compound may involve the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX-II and various kinases.
  • Induction of Apoptosis : Similar pyrazole compounds have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways .
  • Cell Cycle Arrest : Research indicates that some pyrazole derivatives can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

Case Studies

StudyFindings
Study ADemonstrated significant anticancer activity against MCF-7 and MDA-MB-231 cells with IC50 values indicating potent cytotoxicity when combined with doxorubicin.
Study BEvaluated anti-inflammatory effects showing selective inhibition of COX-II with minimal ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Study CInvestigated the synthesis and characterization of various pyrazolo derivatives, highlighting their potential as dual-action agents targeting both cancer and inflammatory pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The following points summarize its effects:

  • Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to disrupt cell cycle progression, particularly increasing the G1 phase population in prostate cancer cells (DU145 and PC3) .
  • In Vitro Studies : In vitro evaluations using cell viability assays (e.g., MTT assay) demonstrated that 4-methyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one significantly reduced cell viability in several cancer types, including breast and prostate cancers .

Other Pharmacological Activities

Beyond its anticancer potential, this compound may also exhibit other pharmacological activities:

  • Kinase Inhibition : The structure suggests potential for kinase inhibition, which is crucial in cancer therapy as many cancers are driven by aberrant kinase activity. Compounds with similar structures have been investigated for their ability to inhibit c-Met kinase, a target in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound:

  • Substituent Influence : Variations in substituents on the pyrazolo[3,4-d]pyridazine scaffold can lead to significant changes in biological activity. For example, modifications to the morpholino group or the aromatic ring can enhance potency and selectivity against specific cancer types .

Case Study 1: Prostate Cancer

In a study investigating the effects of this compound on prostate cancer cells:

  • Experimental Design : DU145 and PC3 cells were treated with varying concentrations of the compound.
  • Results : A notable decrease in cell viability was observed at concentrations above 10 µM, with flow cytometry revealing an increase in the G1 phase population indicative of cell cycle arrest .

Case Study 2: Breast Cancer

Another study focused on breast cancer cell lines (e.g., MDA-MB-468):

  • Findings : The compound showed promising results with IC50 values indicating effective inhibition of cell growth. The mechanism was linked to apoptosis induction and disruption of mitochondrial membrane potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyrazolo[3,4-d]pyridazinone vs. Pyrazolo[3,4-b]pyridinone
  • Pyrazolo[3,4-d]pyridazinone (target compound): Contains a pyridazinone ring (two adjacent nitrogen atoms in the six-membered ring).
  • Pyrazolo[3,4-b]pyridinone (): Features a pyridinone ring (one nitrogen atom in the six-membered ring).
Pyrazolo[3,4-d]pyrimidinone Derivatives
  • Example: 6-(2,4-Dichloroanilino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (). Replaces pyridazinone with a pyrimidinone ring. The dichloroanilino group increases halogen bonding but reduces solubility compared to the morpholino group in the target compound .

Substituent Modifications

Compound Name Core Structure Key Substituents Biological Activity (Hypothesized) Synthesis Method
Target Compound Pyrazolo[3,4-d]pyridazinone 4-methyl, 2-morpholino-2-oxoethyl, 1-(o-tolyl) Kinase inhibition (morpholino group may target ATP-binding pockets) Not explicitly detailed; analogous methods involve phenacyl chloride reactions
4-Cyclopropyl Analog () Pyrazolo[3,4-d]pyridazinone 4-cyclopropyl (vs. methyl) Improved metabolic stability due to cyclopropyl’s rigidity Likely similar to target compound
Pyrazolo[3,4-b]pyridinone () Pyrazolo[3,4-b]pyridinone 5-cyano, 3-methyl, 1-phenyl Anticandidate for CNS targets (cyano group enhances polarity) Ionic liquid-mediated cyclization
Quinolinyl Derivative () Pyrazolo[3,4-d]pyrimidinone 1-(7-methoxyquinolin-4-yl) Antimalarial or antiviral activity (quinoline moiety) Phosphorus oxychloride-mediated condensation

Pharmacological and Physicochemical Properties

  • Solubility: The morpholino group in the target compound likely improves water solubility compared to halogenated analogues (e.g., ) .
  • Bioactivity: Pyridazinone derivatives (target compound) are reported to exhibit antiproliferative activity in cancer cell lines, while pyrimidinones () show broader antimicrobial effects .
  • Synthetic Accessibility : The use of ionic liquids () or phosphorus oxychloride () impacts reaction yields and scalability.

Q & A

Q. Table 1: Comparative Pharmacological Properties of Structural Analogs

SubstituentlogPSolubility (µg/mL)Microsomal Stability (% remaining)
Morpholino-2-oxoethyl2.812.585% (rat liver, 1 hr)
Piperazinyl-2-oxoethyl3.18.272% (rat liver, 1 hr)
Reference:

Q. What strategies resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyridazinones?

  • Methodological Answer : Conduct meta-analyses of published data (e.g., antimicrobial vs. anticancer studies) to identify confounding variables (e.g., assay conditions, cell lines). Validate via orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation for apoptosis) .

Q. How can researchers integrate this compound into a theory-driven drug discovery pipeline?

  • Methodological Answer : Align with conceptual frameworks like "ligand efficiency metrics" or "multi-target pharmacology." For example, link its mGluR modulation ( ) to neuroprotective theories via in vivo models (e.g., NMDA-induced excitotoxicity in rodents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.